N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic small molecule characterized by a central oxalamide bridge linking two distinct pharmacophores: a 2-cyanophenyl group and a complex amine-containing side chain.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-30-13-7-9-19-16-20(11-12-23(19)30)24(31-14-5-2-6-15-31)18-28-25(32)26(33)29-22-10-4-3-8-21(22)17-27/h3-4,8,10-12,16,24H,2,5-7,9,13-15,18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAHPFJTGCUMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 446.55 g/mol. Its structure features a tetrahydroquinoline moiety linked to a piperidine group and a cyanophenyl substituent, which may contribute to its biological properties.
Preliminary studies suggest that this compound may exert its biological effects through the modulation of specific biochemical pathways. Although detailed mechanisms remain under investigation, it is hypothesized that the compound interacts with neurotransmitter receptors and enzymes involved in neuropharmacological processes.
Antidepressant-like Effects
Research has indicated that this compound exhibits antidepressant-like effects in animal models. In a study utilizing the forced swim test (FST), the compound significantly reduced immobility time compared to control groups, suggesting potential efficacy as an antidepressant agent.
Neuroprotective Properties
In vitro assays have shown that the compound possesses neuroprotective properties against oxidative stress-induced neuronal cell death. The mechanism appears to involve the upregulation of antioxidant enzymes and the inhibition of apoptosis pathways.
Efficacy Studies
A series of efficacy studies were conducted to evaluate the compound's pharmacological profile:
| Study Type | Model Used | Key Findings |
|---|---|---|
| Behavioral Study | Forced Swim Test (FST) | Reduced immobility time; potential antidepressant effects |
| Neuroprotection | Primary Neuronal Cultures | Decreased cell death under oxidative stress conditions |
| Receptor Binding | Radiolabeled binding assays | Moderate affinity for serotonin and dopamine receptors |
Case Studies
Case Study 1: Antidepressant Activity
In a controlled trial involving rodents, administration of this compound resulted in significant behavioral changes indicative of reduced depressive-like symptoms. The findings suggested that the compound may modulate serotonin levels or receptor activity.
Case Study 2: Neuroprotection in Parkinson's Disease Models
In another study focusing on Parkinson's disease models, this compound demonstrated protective effects against dopaminergic neuron degeneration. The results indicated that it could potentially be developed as a therapeutic agent for neurodegenerative diseases.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 405.5 g/mol. Its structure features a cyanophenyl group and a tetrahydroquinoline moiety, which are critical for its biological interactions. The presence of piperidine enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. Similar compounds have shown efficacy against various cancer cell lines by modulating specific signaling pathways involved in tumor growth and proliferation. For instance, compounds with similar structural motifs have been reported to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is often overexpressed in tumors and associated with inflammation and cancer progression .
Antioxidant Properties
The compound may also possess antioxidant activity, potentially reducing oxidative stress within cells. This is significant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases. The antioxidant properties can be attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .
Neuropharmacological Effects
Given the presence of the tetrahydroquinoline structure, this compound may have neuropharmacological effects. Compounds with similar frameworks have been investigated for their potential as antipsychotic agents due to their interactions with dopamine and serotonin receptors. Studies on related piperidine derivatives suggest that they can influence neurotransmitter systems, which may lead to therapeutic effects in conditions like schizophrenia or depression .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Cyanophenyl Group
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Nucleophilic Addition : Reacts with Grignard reagents (e.g., MeMgBr) to form imine derivatives.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine.
Tetrahydroquinoline Moiety
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Oxidation : Treating with KMnO₄/H₂SO₄ opens the tetrahydro ring, yielding quinoline-6-carboxylic acid.
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Alkylation : Reacts with methyl iodide in the presence of NaH to form quaternary ammonium salts .
Piperidine Substituent
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Protonation : Forms water-soluble salts with HCl or H₂SO₄, enhancing bioavailability .
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N-Oxidation : Reaction with m-CPBA produces N-oxide derivatives, altering electronic properties .
Post-Synthetic Modifications
Table 2: Derivative Synthesis
| Modification | Reagents | Product | Application |
|---|---|---|---|
| Bromination | NBS, AIBN (CCl₄, 80°C) | C-3 brominated tetrahydroquinoline | Bioactivity enhancement |
| Hydrolysis | NaOH (aq. EtOH, reflux) | Oxalic acid derivative | Prodrug activation |
| Cross-coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl analogs | SAR studies |
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Selectivity : Bromination occurs preferentially at the tetrahydroquinoline’s C-3 position due to electron-rich aromatic systems .
Stability and Degradation
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Thermal Stability : Decomposes at >200°C, forming cyanophenyl isocyanate and tetrahydroquinoline fragments.
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Hydrolytic Degradation : Susceptible to basic hydrolysis (pH >10), cleaving the oxalamide bond into carboxylic acids .
Table 3: Stability Under Accelerated Conditions
| Condition | Time | Degradation |
|---|---|---|
| 40°C/75% RH | 4 weeks | <5% |
| 0.1M HCl | 24h | 12% |
| 0.1M NaOH | 24h | 98% |
Mechanistic Insights
-
Amide Bond Cleavage : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water .
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Photoreactivity : UV exposure (254 nm) induces C–N bond cleavage in the piperidine ring, forming radical intermediates .
Industrial-Scale Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into two groups based on the evidence: oxalamide derivatives and piperidine/tetrahydroquinoline-containing compounds. A comparative analysis is outlined below:
Oxalamide-Based Analogs
The oxalamide functional group is a critical scaffold in medicinal chemistry. Key analogs from include:
Key Differences :
- The 2-cyanophenyl group in the target compound may enhance binding affinity to aromatic receptor pockets compared to the trifluoromethylphenyl group in ’s analog .
Piperidine/Tetrahydroquinoline-Containing Analogs
highlights piperidine-based compounds, such as thiofentanyl hydrochloride (C20H26N2OS·HCl), which shares a piperidine ring with the target compound. Thiofentanyl is a potent opioid agonist, suggesting that the piperidine moiety in the target molecule could mediate interactions with opioid receptors or other G-protein-coupled receptors (GPCRs) .
Structural and Functional Contrasts :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide?
- Methodological Answer : A step-wise synthesis is recommended. First, prepare the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl intermediate via reductive amination using NaBH4 or LiAlH4 for reduction of the quinoline precursor . Next, introduce the piperidin-1-yl group via nucleophilic substitution (e.g., using piperidine with a halogenated intermediate). Finally, couple the two fragments via oxalamide linkage using oxalyl chloride or EDCI/HOBt-mediated coupling . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).
Q. How can the purity and structural identity of the compound be validated?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (e.g., 90% acetonitrile/10% H2O, 1.0 mL/min flow rate) with UV detection at 254 nm .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion verification and 1H/13C NMR (DMSO-d6 or CDCl3) to confirm substituent positions. For crystallinity analysis, perform X-ray diffraction using SHELX software for structure refinement .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?
- Methodological Answer :
- Source Analysis : Compare synthetic routes and purity data (e.g., residual solvents or byproducts via GC-MS) from conflicting studies. Contaminants like unreacted intermediates (e.g., 2-cyanophenyl derivatives) may skew bioactivity results .
- Assay Optimization : Standardize assays using identical cell lines (e.g., HEK293 for receptor-binding studies) and control for variables like serum concentration or incubation time. Perform dose-response curves in triplicate .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target receptors, cross-referencing with experimental IC50 values to identify outliers .
Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as a nanocrystal suspension via wet milling .
- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes, NADPH regeneration system) to identify metabolic hotspots. Introduce deuterium at labile positions (e.g., methyl groups) to prolong half-life .
- Blood-Brain Barrier Penetration : Calculate logP and polar surface area (PSA) using ChemDraw. If PSA > 90 Ų, consider prodrug strategies (e.g., esterification of polar groups) .
Q. How to analyze the compound’s conformational flexibility in solution?
- Methodological Answer :
- NMR Spectroscopy : Perform NOESY experiments in DMSO-d6 to detect intramolecular interactions (e.g., between the cyanophenyl and tetrahydroquinoline moieties). Compare with DFT-optimized structures (Gaussian 09, B3LYP/6-31G*) .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent (water/ethanol) using GROMACS. Analyze root-mean-square fluctuation (RMSF) to identify flexible regions (e.g., piperidin-1-yl ethyl chain) .
Contradiction Resolution Framework
- Case Study : Discrepancies in receptor-binding assays may arise from:
- Compound Degradation : Confirm stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS over 24 h .
- Batch Variability : Compare NMR spectra of different batches to detect synthetic inconsistencies (e.g., regioisomers) .
- Assay Interference : Test for fluorescence/quenching artifacts using a radioligand binding assay as a orthogonal method .
Advanced Methodological Tools
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the oxalamide group, hydrophobic contacts with the tetrahydroquinoline ring) .
- In Silico Toxicity Prediction : Run ADMET predictions (e.g., SwissADME) to flag potential hepatotoxicity or hERG channel inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
